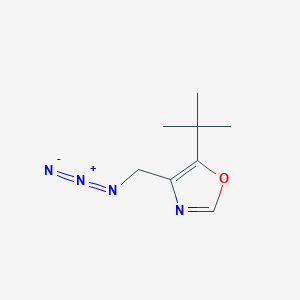
4-(Azidomethyl)-5-(t-butyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-5-(t-butyl)oxazole is a heterocyclic compound that features an azide group attached to a methyl group at the fourth position and a tert-butyl group at the fifth position of an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-(t-butyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl and tert-butyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. Subsequent functionalization steps introduce the azidomethyl and tert-butyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize flow microreactor systems for efficient and scalable synthesis .
化学反応の分析
Types of Reactions
4-(Azidomethyl)-5-(t-butyl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group may yield nitro derivatives, while reduction may yield amine derivatives.
科学的研究の応用
4-(Azidomethyl)-5-(t-butyl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(Azidomethyl)-5-(t-butyl)oxazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azide group, in particular, can undergo click chemistry reactions, making it useful for bioconjugation and other applications. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
類似化合物との比較
Similar Compounds
4-(Azidomethyl)-5-(t-butyl)imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
4-(Azidomethyl)-5-(t-butyl)thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
4-(Azidomethyl)-5-(t-butyl)pyrazole: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness
4-(Azidomethyl)-5-(t-butyl)oxazole is unique due to the combination of the oxazole ring with the azidomethyl and tert-butyl groups. This unique structure imparts specific reactivity and stability characteristics that differentiate it from similar compounds .
特性
IUPAC Name |
4-(azidomethyl)-5-tert-butyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-8(2,3)7-6(4-11-12-9)10-5-13-7/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAIAJRFFOTKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2771741.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol](/img/structure/B2771742.png)
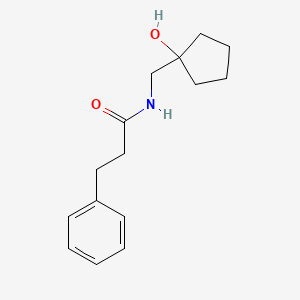
![4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2771744.png)
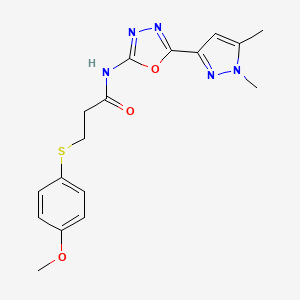
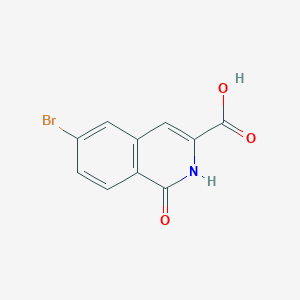
amino]thiophene-2-carboxylic acid](/img/structure/B2771751.png)
![[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2771753.png)
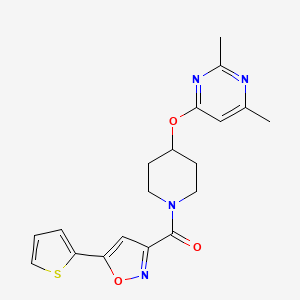
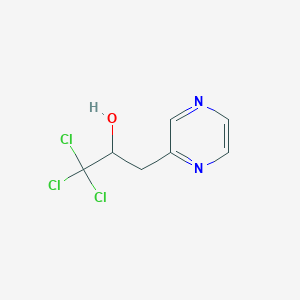
![1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane](/img/structure/B2771757.png)
![5,7-Dichlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2771758.png)
![2-(4-ethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2771759.png)
